molecular formula C12H18FN5 B11734793 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11734793
M. Wt: 251.30 g/mol
InChI Key: DZHCHZZOPTYKSQ-UHFFFAOYSA-N
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Description

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a fluoroethyl group and two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of pharmaceuticals and other biologically active molecules .

Preparation Methods

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures. This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can then undergo further nucleophilic reactions to introduce the fluoroethyl and methyl groups . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved in its action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H18FN5/c1-9-7-18(5-4-13)16-12(9)14-6-11-8-17(3)15-10(11)2/h7-8H,4-6H2,1-3H3,(H,14,16)

InChI Key

DZHCHZZOPTYKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2C)C)CCF

Origin of Product

United States

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